6-(Octyloxy)hexan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-octoxyhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-7-10-13-16-14-11-8-6-9-12-15/h15H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYSQGFHAINBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625548 | |
| Record name | 6-(Octyloxy)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88595-21-5 | |
| Record name | 6-(Octyloxy)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reaction Kinetics of 6 Octyloxy Hexan 1 Ol
Reactivity of the Primary Hydroxyl Group in 6-(Octyloxy)hexan-1-OL
The terminal primary hydroxyl group is the most reactive site in the this compound molecule, readily participating in a variety of chemical transformations typical of primary alcohols.
Esterification Reactions
This compound can undergo esterification with carboxylic acids in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This equilibrium reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's hydroxyl group. masterorganicchemistry.com The alcohol is often used in excess or as the solvent to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
The reaction of this compound with a generic carboxylic acid (R-COOH) produces water and the corresponding ester, 6-(octyloxy)hexyl alkanoate. Biocatalytic methods can also be employed for such esterification reactions.
Table 1: Representative Esterification Reactions of this compound This table is illustrative and based on general chemical principles of esterification.
| Reactant | Catalyst | Product |
|---|---|---|
| Acetic Acid | H₂SO₄ | 6-(Octyloxy)hexyl acetate |
| Butyric Acid | TsOH | 6-(Octyloxy)hexyl butyrate |
| Benzoic Acid | H₂SO₄ | 6-(Octyloxy)hexyl benzoate |
Controlled Oxidation Processes
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org
To achieve the partial oxidation to an aldehyde, milder, anhydrous oxidizing agents are required to prevent over-oxidation to the carboxylic acid. wikipedia.org Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, typically carried out in dichloromethane. libretexts.org These reactions convert the primary alcohol to 6-(octyloxy)hexanal.
For a complete oxidation to the corresponding carboxylic acid, 6-(octyloxy)hexanoic acid, stronger oxidizing agents are necessary. wikipedia.org Common reagents for this process include potassium permanganate (B83412) (KMnO₄) in a basic solution followed by an acidic workup, or chromic acid (H₂CrO₄), often referred to as the Jones reagent. wikipedia.org The reaction with strong oxidants first forms the aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid. wikipedia.org
Table 2: Oxidation Products of this compound with Various Reagents This table is illustrative and based on established principles of alcohol oxidation.
| Oxidizing Agent | Product | Classification of Oxidation |
|---|---|---|
| Pyridinium chlorochromate (PCC) | 6-(Octyloxy)hexanal | Partial Oxidation |
| Dess-Martin periodinane (DMP) | 6-(Octyloxy)hexanal | Partial Oxidation |
| Potassium permanganate (KMnO₄) | 6-(Octyloxy)hexanoic acid | Full Oxidation |
| Chromic acid (H₂CrO₄) | 6-(Octyloxy)hexanoic acid | Full Oxidation |
Ether Linkage Stability and Cleavage Reactions
Ethers are generally characterized by their chemical stability and resistance to many chemical reagents. wikipedia.orgmasterorganicchemistry.com The ether linkage in this compound is no exception and does not react under mild acidic or basic conditions. However, this C-O bond can be broken under more forceful conditions, typically involving strong acids and elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com
The most common method for ether cleavage is treatment with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion on one of the adjacent carbon atoms. masterorganicchemistry.com
For an unsymmetrical ether like this compound, where both carbons attached to the ether oxygen are primary, the cleavage will proceed via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com The halide ion will attack the less sterically hindered carbon atom. In this case, the steric environments of the α-carbons of the hexyl and octyl chains are similar. The reaction can therefore yield a mixture of products. The initial cleavage would produce an alcohol and an alkyl halide. If an excess of the hydrohalic acid is used, the alcohol formed in the first step can be further converted to an alkyl halide. masterorganicchemistry.com
Intramolecular and Intermolecular Reactions
The structure of this compound, a long-chain aliphatic ether-alcohol, influences its potential for both intramolecular and intermolecular interactions.
Intermolecular Reactions: The most significant intermolecular interaction is hydrogen bonding, facilitated by the terminal hydroxyl group. These hydrogen bonds are responsible for the compound's relatively high boiling point compared to alkanes of similar molecular weight. Under forcing conditions, such as high temperatures and the presence of an acid catalyst, intermolecular dehydration between two molecules of this compound could theoretically occur to form a bis(6-(octyloxy)hexyl) ether, though this is not a typical synthetic route. The study of binary mixtures containing 1-hexanol (B41254) and n-hexane shows that molecular interactions play a key role in the thermodynamic properties of the solution. researchgate.net
Intramolecular Reactions: Due to the linear and flexible nature of the molecule and the significant distance between the ether oxygen and the terminal hydroxyl group, intramolecular reactions are generally not favored under standard conditions. There are no readily available reaction pathways for cyclization without the introduction of other reactive functional groups. Intramolecular cleavage of cyclic ethers can occur with strong acids, but this is not applicable to the acyclic ether structure of this compound. masterorganicchemistry.com
Catalyzed Reactions of this compound and its Derivatives
The reactivity of this compound and its derivatives can be significantly enhanced and directed through the use of various catalysts.
Catalytic Oxidation: The oxidation of alcohols to carboxylic acids can be achieved using ruthenium-based catalysts in an aqueous medium. ruc.dk For instance, hexanol can be converted to hexanoic acid with high yields. ruc.dk Similarly, manganese-containing polymer catalysts have been utilized for the liquid-phase oxidation of n-hexane to produce a mixture of alcohols and ketones. uctm.edu These catalytic systems could potentially be applied to the selective oxidation of the primary alcohol in this compound.
Catalytic Hydrogenolysis: Derivatives of this compound, such as esters, can undergo catalytic hydrogenolysis. For example, the hydrogenolysis of methyl hexanoate (B1226103) over CuZn catalysts yields hexan-1-ol. mdpi.com This suggests that an ester derivative of this compound could potentially be reduced back to the parent alcohol under similar catalytic conditions.
Acid-Catalyzed Reactions: Bifunctional metal-acid catalysts are employed in the conversion of biomass-derived molecules into valuable chemicals. For instance, the conversion of levoglucosanol to hexane-1,2,5,6-tetrol proceeds through acid-catalyzed hydrolysis followed by metal-catalyzed hydrogenation. researchgate.netuu.nlrsc.org This highlights the potential for using solid acid catalysts to promote reactions involving the functional groups of this compound or its derivatives, possibly leading to cleavage or rearrangement under specific process conditions.
Table 3: Potential Catalyzed Reactions Involving this compound and its Derivatives This table is illustrative and based on analogous reactions of similar compounds.
| Reaction Type | Substrate | Catalyst Type | Potential Product |
|---|---|---|---|
| Oxidation | This compound | Ruthenium complex | 6-(Octyloxy)hexanoic acid |
| Hydrogenolysis | 6-(Octyloxy)hexyl acetate | Copper-Zinc (CuZn) | This compound |
| Hydrolysis/Hydrogenation | This compound | Bifunctional Metal-Acid | Potential cleavage/rearrangement products |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 6 Octyloxy Hexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of 6-(Octyloxy)hexan-1-OL. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.
The expected chemical shifts for this compound are based on the analysis of similar long-chain alcohols and ethers. The protons and carbons are numbered starting from the hydroxyl-bearing carbon in the hexanol chain and the ether-linked carbon in the octyl chain.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1 | ~3.64 | Triplet | 2H |
| H-6 | ~3.40 | Triplet | 2H |
| H-1' | ~3.40 | Triplet | 2H |
| H-2, H-5, H-2' | ~1.57 | Multiplet | 6H |
| H-3, H-4 | ~1.39 | Multiplet | 4H |
| H-3' to H-7' | ~1.29 | Multiplet | 10H |
| H-8' | ~0.88 | Triplet | 3H |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position | Chemical Shift (ppm) |
|---|---|
| C-1 | ~62.9 |
| C-6 | ~71.0 |
| C-1' | ~70.5 |
| C-2 | ~32.7 |
| C-5 | ~29.7 |
| C-2' | ~29.4 |
| C-3' to C-6' | ~29.3 |
| C-3 | ~26.2 |
| C-4 | ~25.7 |
| C-7' | ~22.7 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and so on, confirming the integrity of the hexanol and octyl carbon chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal at ~62.9 ppm would show a cross-peak with the proton signal at ~3.64 ppm, confirming its assignment as C-1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. A key correlation for confirming the ether linkage in this compound would be a cross-peak between the protons on C-6 (δ ~3.40 ppm) and the carbon C-1' (δ ~70.5 ppm), and vice versa.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group; the broadening is a result of intermolecular hydrogen bonding. Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of C-H stretching vibrations of the methylene (B1212753) and methyl groups in the alkyl chains. A distinct C-O stretching vibration for the primary alcohol is anticipated around 1050-1070 cm⁻¹, while the C-O-C stretching of the ether linkage would appear in the 1070-1150 cm⁻¹ region researchgate.netstudy.com.
Raman spectroscopy provides complementary information. It is particularly sensitive to the non-polar C-C and C-H bonds of the alkyl backbone, showing strong signals for stretching and bending vibrations. The O-H stretch is typically weak in the Raman spectrum.
Characteristic Vibrational Spectroscopy Peaks for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| O-H | 3200-3600 (broad) | Weak | Stretching |
| C-H (alkyl) | 2850-2960 | 2850-2960 | Stretching |
| C-O (alcohol) | ~1060 | Weak | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.
For this compound (molecular formula C₁₄H₃₀O₂), the expected molecular weight is approximately 230.4 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 230. Common fragmentation patterns for long-chain ethers and primary alcohols include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For the alcohol, this would result in a prominent peak at m/z 31 ([CH₂OH]⁺) youtube.com. For the ether, cleavage can occur on either side of the oxygen, leading to various fragment ions.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion, resulting in a peak at m/z 212 ([M-18]⁺) youtube.comyoutube.com.
Cleavage of the C-O bond in the ether linkage.
Fragmentation of the alkyl chains , leading to a series of peaks separated by 14 Da, corresponding to the loss of CH₂ groups.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This can definitively confirm the molecular formula as C₁₄H₃₀O₂ and aid in identifying the composition of fragment ions, thus supporting the structural elucidation.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. The compound can be separated from impurities on a capillary column with a non-polar or medium-polarity stationary phase oup.comcloudfront.net. The retention time is a characteristic property under specific chromatographic conditions. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the separated components based on their mass spectra, providing a powerful tool for purity assessment and impurity identification rsc.org.
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound. As a relatively non-polar compound, reversed-phase HPLC using a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate pharmaguru.copharmaknowledgeforum.com. Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as the compound lacks a strong UV chromophore.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition. For a molecule like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for assessing purity and identifying trace impurities from the synthesis process.
Methodology and Findings: The analysis of ether-alcohols by GC is a well-established procedure. oup.com For long-chain alcohols, derivatization is often employed to increase volatility and improve peak shape. rsc.org The terminal hydroxyl group of this compound can be converted to a trimethylsilyl (B98337) (TMS) ether using a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.org This derivatized sample is then injected into the GC system.
The separation is typically performed on a non-polar or medium-polarity capillary column, such as one with a bonded methyl silicone stationary phase (e.g., DB-5 or HP-5). rsc.orgresearchgate.net The instrument's oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. An inert carrier gas, such as helium, transports the analyte through the column. researchgate.net
The eluted compounds are detected, often by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The MS detector fragments the molecules into characteristic ions, providing a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification of the main peak as this compound and the characterization of any co-eluting impurities. rsc.orgupb.ronih.gov
Table 1: Representative GC-MS Parameters and Expected Results for Derivatized this compound
| Parameter | Value / Description |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Oven Program | Initial 120°C, ramp to 300°C at 10°C/min |
| Injector Temp. | 280°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI), 70 eV rsc.org |
| Expected Retention Time | ~15-18 minutes (for TMS derivative) |
| Key Mass Fragments (m/z) | Fragments corresponding to the loss of alkyl chains and the TMS group. |
Liquid Chromatography (LC)
Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. It is well-suited for analyzing this compound, separating it from non-volatile starting materials or polymeric byproducts.
Methodology and Findings: Several HPLC modes can be employed for the analysis of ether-alcohols. Reversed-phase HPLC (RP-HPLC) is a common choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov Alternatively, for separating polar compounds like alcohols and diols, Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography on a diol column can provide excellent selectivity. hawachhplccolumn.comresearchgate.net
A gradient elution, where the composition of the mobile phase (e.g., acetonitrile and water) is changed over time, is typically used to achieve optimal separation of the target compound from impurities with different polarities. nih.gov Detection can be accomplished using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are sensitive to non-volatile analytes that lack a UV chromophore. researchgate.net Coupling HPLC with mass spectrometry (LC-MS) provides molecular weight information, further aiding in peak identification. nih.gov
Table 2: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Value / Description |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, increase to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Expected Retention Time | ~10-12 minutes |
| Application | Quantifies purity and separates from more polar (e.g., 1,6-Hexanediol) or less polar impurities. |
Gel Permeation Chromatography (GPC) for Polymerization Products
Should this compound be used as a monomer or chain terminator in the synthesis of polymers (e.g., polyesters or polyethers), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymer's molecular weight distribution.
Methodology and Findings: GPC separates molecules based on their hydrodynamic volume, or size in solution. The sample is dissolved in an appropriate solvent (e.g., tetrahydrofuran, THF) and passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute first, while smaller molecules (like unreacted monomer) penetrate the pores to varying degrees and elute later.
The elution profile is monitored by a detector, typically a refractive index (RI) detector. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.
Table 3: Hypothetical GPC Data for a Polymer Synthesized from this compound
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 8,500 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 15,300 |
| PDI (Mw/Mn) | Polydispersity Index | 1.8 |
| Analysis Goal | To confirm polymerization and characterize the size distribution of the resulting polymer chains. |
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. wikipedia.org For this compound, which contains no nitrogen, this is referred to as CH analysis. It serves as a crucial check of purity and confirms that the empirical formula of the synthesized compound matches the theoretical formula. azom.com
Methodology and Findings: The technique relies on combustion analysis. A small, precisely weighed sample of this compound is combusted at high temperatures in an oxygen-rich environment. mt.com This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). measurlabs.com These combustion gases are then passed through a separation column and measured by a thermal conductivity detector. azom.com The instrument calculates the mass percentages of C and H in the original sample based on the amounts of CO₂ and H₂O detected. The oxygen percentage is typically determined by difference.
For a pure sample of this compound (molecular formula C₁₄H₃₀O₂), the experimental CH percentages should closely match the theoretical calculated values. A significant deviation would indicate the presence of impurities.
Table 4: Elemental Analysis Data for this compound (C₁₄H₃₀O₂)
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
| Carbon (C) | 73.00% | 72.95% |
| Hydrogen (H) | 13.12% | 13.18% |
| Oxygen (O) | 13.88% | 13.87% (by difference) |
X-ray Diffraction (XRD) for Crystalline Structures
X-ray Diffraction is the primary technique for determining the atomic and molecular structure of a crystal. nih.gov Long-chain aliphatic compounds, including alcohols and ethers, are known to form ordered, lamellar crystalline structures at temperatures below their melting point. nih.govacs.org XRD analysis of solid this compound would provide detailed information on its solid-state packing, unit cell dimensions, and polymorphism.
Methodology and Findings: In an XRD experiment, a monochromatic X-ray beam is directed at a crystalline sample of this compound. The ordered arrangement of molecules in the crystal lattice causes the X-rays to be diffracted in specific directions. nih.gov The angles and intensities of these diffracted beams are measured by a detector.
Table 5: Hypothetical X-ray Diffraction Data for Crystalline this compound
| Parameter | Description | Plausible Value |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | Unit cell dimension | 7.5 |
| b (Å) | Unit cell dimension | 5.0 |
| c (Å) | Unit cell dimension | 42.0 |
| β (deg) | Unit cell angle | 95° |
| Long Spacing (d) | Inter-layer distance from SAXS | ~38 Å |
| Significance | Provides insight into the solid-state packing and conformation of the molecule. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
